molecular formula C5H3Cl2N B045657 2,6-Dichloropyridine CAS No. 2402-78-0

2,6-Dichloropyridine

Cat. No. B045657
CAS RN: 2402-78-0
M. Wt: 147.99 g/mol
InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N
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Description

Synthesis Analysis 2,6-Dichloropyridine is an important chemical intermediate, synthesized through various methods, including oxidative reactions and nitration followed by reduction. An efficient synthetic route involves the oxidation of 2,6-dichloropyridine to yield a pyridine N-oxide derivative, which is then subjected to nitration and reduction, leading to the production of 4-amino-2,6-dichloropyridine and its derivatives. This process is characterized by mild reaction conditions, providing a straightforward pathway to synthesize this compound and its energetically substituted derivatives (Ma, Liu, & Yao, 2016).

Scientific Research Applications

  • Catalysis and Complex Formation : It is used for catalyzing cross-coupling reactions and forming acyl complexes, particularly in organopalladium(II) complexes containing carbon-bonded heterocycles as a ligand (Isobe et al., 1986).

  • Reaction Mechanisms : It plays a key role in extracting hydrogen mechanisms of 2-chloropyridine reacting with chlorine radicals, leading to various dichlorinated products (Yan, 2004).

  • Polymer Synthesis : It is instrumental in the preparation of thermally stable poly(ether imide amide)s and poly(ether imide ester)s, which have high thermal stability and diverse physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2004, 2005).

  • Multi-functional Applications : Derivatives and complexes of 2,6-Dichloropyridine are used in multi-functional spin-crossover switches, biomedical sensors, functional soft materials, and catalysis (Halcrow, 2014).

  • Selective Functionalization : It is utilized in selective functionalization strategies for implementing site selectivity in pyridines (Marzi et al., 2001).

  • Synthesis of Novel Compounds : It is used in the synthesis of 2,3,5,6-tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines, as well as in synthesizing methoxy thiomethoxypyridine and bis-(alkylthio)pyridines (Chen & Flowers, 1980; Testaferri et al., 1985).

  • Intermediate in Synthesis : 2,6-Dichloropyridine serves as an important intermediate in synthesizing various chemical compounds (Ma et al., 2016).

  • Molecular Structure Analysis : The study of its chlorine NQR allows for the evaluation of torsional frequencies of the molecule, providing insights into its molecular structure (Basavaraju et al., 1983).

  • Chemical Reactions and Product Yield : It is a prior product in the substitution mechanism of 2-chloropyridine with chlorine radical and is used as a starting material for synthesizing 2,6-bis(trifluoromethyl) pyridine (Yang Kun, 2004; Liu Cong, 2007).

  • Catalytic Reduction : It is used in the catalytic reduction of 2,6-Dichloropyridine-4-carboxylic acid to produce pyridine-4-carboxylic acid and piperidine-4-carboxylic acid (Wibaut, 2010).

  • Electrochemical Studies : The mechanism of its reduction in ethanol-water media is studied for understanding the kinetics of electrode reactions (Kashti-Kaplan & Kirowa-Eisner, 1979).

  • Gas-Phase Synthesis : It can be prepared continuously by gas-phase chlorination in a photochemical reactor (Song Jie, 2003).

Safety And Hazards

2,6-Dichloropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this chemical, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

2,6-Dichloropyridine serves as a precursor to the antibiotic enoxacin . It is also used in the synthesis of various pyridine derivatives, indicating its potential for further applications in the development of new compounds .

properties

IUPAC Name

2,6-dichloropyridine
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InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FILKGCRCWDMBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=NC(=C1)Cl)Cl
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Molecular Formula

C5H3Cl2N
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DSSTOX Substance ID

DTXSID2051895
Record name 2,6-Dichloropyridine
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Molecular Weight

147.99 g/mol
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Physical Description

Water or Solvent Wet Solid, White crystalline solid; [Alfa Aesar MSDS]
Record name Pyridine, 2,6-dichloro-
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Record name 2,6-Dichloropyridine
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Product Name

2,6-Dichloropyridine

CAS RN

2402-78-0
Record name 2,6-Dichloropyridine
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Record name 2,6-DICHLOROPYRIDINE
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Record name Pyridine, 2,6-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
Y Yu, Q Sha, H Cui, KS Chandler, MP Doyle - Organic letters, 2018 - ACS Publications
Dirhodium(II) catalyzed dinitrogen extrusion from diazocarbonyl compounds by 2,6-dichloropyridine-N-oxide forms ketocarbonyl compounds in near-quantitative yields. Reactions occur …
Number of citations: 27 pubs.acs.org
V Krishnakumar, S Dheivamalar, RJ Xavier… - … Acta Part A: Molecular …, 2006 - Elsevier
This work deals with the vibrational spectroscopy of 4-amino-2,6-dichloropyridine (ADCP) and 2-chloro-3,5-dinitropyridine (CDNP) by means of quantum chemical calculations. The mid …
Number of citations: 88 www.sciencedirect.com
WX Hu, PR Li, G Jiang, CM Che… - Advanced Synthesis & …, 2010 - Wiley Online Library
A new method was developed to transform alkenes into three types of functional molecules, including epoxides, aldehydes and 1,2‐diols by using dichlororuthenium(IV) meso‐tetrakis(2…
Number of citations: 18 onlinelibrary.wiley.com
JL Zhang, CM Che - Chemistry–A European Journal, 2005 - Wiley Online Library
[Ru IV (2,6‐Cl 2 tpp)Cl 2 ], prepared in 90 % yield from the reaction of [Ru VI (2,6‐Cl 2 tpp)O 2 ] with Me 3 SiCl and structurally characterized by X‐ray crystallography, is markedly …
M Bonchio, G Scorrano, P Toniolo… - Advanced Synthesis …, 2002 - Wiley Online Library
Organoruthenium polyoxometalates with general formula [{Ru(C 6 Me 6 )} 3 M 5 O 18 ], M  Mo, W, serve as catalyst precursors, together with 2,6‐dichloropyridine N‐oxide, to effect the …
Number of citations: 39 onlinelibrary.wiley.com
S Ogawa, T Iida, T Goto, N Mano, J Goto… - Organic & Biomolecular …, 2004 - pubs.rsc.org
Remote-oxyfunctionalization induced by 2,6-dichloropyridine N-oxide (DCP N-oxide) as an oxygen donor and a (5,10,15,20-tetramesitylporphyrinate) ruthenium(II) carbonyl complex (…
Number of citations: 24 pubs.rsc.org
LH McKendry, WW Muelder - Journal of Labelled Compounds …, 1978 - Wiley Online Library
2, 6â•’dichloropyridineâ•’2, 6â•’14C Page 1 Journal of Labelled Compounds and Radiophanrrceuticats - Vol XV 87 2,6-DICHLOROPYRIDINE-2 6-l4C Lennon H. McKendry …
PK Dutta - Journal of Macromolecular Science, Part A, 1995 - Taylor & Francis
Polypyridine ether (PPyE) is synthesized by the nucleophilic substitution polymerization between 2,6-dichloropyridine and Bisphenol A (BPA) in polar aprotic solvents at 160Φ C. The …
Number of citations: 6 www.tandfonline.com
S Reimann, S Parpart, P Ehlers, M Sharif… - Organic & …, 2015 - pubs.rsc.org
Chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine were studied. The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-…
Number of citations: 27 pubs.rsc.org
C Ma, Z Liu, Q Yao - Heterocyclic Communications, 2016 - degruyter.com
A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide …
Number of citations: 8 www.degruyter.com

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